sodium;chromium;3-hydroxy-4-[(1-hydroxy-8-sulfamoylnaphthalen-2-yl)diazenyl]naphthalene-1-sulfonic acid;hydrate
Description
Dimethyl 4-(3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (DHP) derivative featuring methyl ester groups at positions 3 and 5, a 3-methoxyphenyl substituent at position 4, and a hydrogenated dihydropyridine ring. Structurally analogous to calcium channel blockers like nifedipine, this compound’s 3-methoxy group on the phenyl ring distinguishes it from other DHPs with electron-withdrawing substituents (e.g., nitro or chloro). DHPs are widely studied for their pharmacological activities, including P-glycoprotein (P-gp) inhibition, antioxidant properties, and modulation of oxidative stability .
Properties
CAS No. |
6370-12-3 |
|---|---|
Molecular Formula |
C20H17CrN3NaO8S2+ |
Molecular Weight |
566.5 g/mol |
IUPAC Name |
sodium;chromium;3-hydroxy-4-[(1-hydroxy-8-sulfamoylnaphthalen-2-yl)diazenyl]naphthalene-1-sulfonic acid;hydrate |
InChI |
InChI=1S/C20H15N3O7S2.Cr.Na.H2O/c21-31(26,27)16-7-3-4-11-8-9-14(20(25)18(11)16)22-23-19-13-6-2-1-5-12(13)17(10-15(19)24)32(28,29)30;;;/h1-10,24-25H,(H2,21,26,27)(H,28,29,30);;;1H2/q;;+1; |
InChI Key |
PRZRZDDGDKHIOY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2C(=CNC=C2C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4-(3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in an alcohol solvent, such as ethanol, and can be catalyzed by acids or bases to improve yield and reaction rate.
Industrial Production Methods
In an industrial setting, the production of Dimethyl 4-(3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods allow for better control over reaction parameters and can lead to higher purity and yield of the final product.
Chemical Reactions Analysis
Oxidation to Pyridine Derivatives
The 1,4-dihydropyridine ring undergoes dehydrogenation to form pyridine derivatives under oxidative conditions. This reaction is critical for converting pharmacologically active dihydropyridines into their aromatic counterparts.
Mechanistic Insight : Oxidation typically proceeds via radical intermediates or metal-catalyzed dehydrogenation, removing two hydrogens from the dihydropyridine ring .
Ester Hydrolysis
The methyl ester groups at positions 3 and 5 hydrolyze to carboxylic acids under acidic or basic conditions, enabling further functionalization.
Key Observation : Hydrolysis rates depend on steric hindrance from the 2,6-dimethyl groups, with full conversion requiring prolonged heating .
Electrophilic Aromatic Substitution
The 3-methoxyphenyl group directs electrophilic substitution to the para position relative to the methoxy group, leveraging its electron-donating effects.
Regioselectivity : The methoxy group’s meta position on the phenyl ring limits steric hindrance, favoring para-substitution .
Deuteration via H/D Exchange
The NH proton and methylene hydrogens participate in acid-catalyzed deuterium exchange, useful for isotopic labeling.
Note : Deuteration occurs preferentially at the NH and C4 positions due to acidic proton availability .
Cycloaddition and Ring-Opening Reactions
The dihydropyridine ring participates in [4+2] cycloadditions with dienophiles like maleic anhydride.
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Toluene, 110°C, 12 h | Maleic anhydride | Bicyclic adduct with fused oxabicyclo[3.3.1]nonane structure | 44% |
Limitation : Steric bulk from the 2,6-dimethyl groups reduces reaction efficiency compared to unsubstituted dihydropyridines .
Transesterification
The methyl ester groups exchange with higher alcohols under acidic or basic catalysis.
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Ethanol, H₂SO₄, reflux, 8 h | Ethanol | Diethyl 4-(3-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 88% |
Scientific Research Applications
Medicinal Chemistry
- Antioxidant Properties
- Calcium Channel Blockers
- Antimicrobial Activity
Organic Synthesis
-
Synthesis via Hantzsch Reaction
- The Hantzsch reaction is a well-established method for synthesizing 1,4-dihydropyridines. Dimethyl 4-(3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate can be synthesized through the reaction of appropriate aldehydes with β-keto esters in the presence of ammonium acetate. This method is valued for its simplicity and efficiency .
- Versatile Building Block
Case Studies
Mechanism of Action
The mechanism of action of Dimethyl 4-(3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. It acts as a calcium channel blocker, inhibiting the influx of calcium ions into cells. This leads to vasodilation and a reduction in blood pressure, making it useful in the treatment of hypertension and other cardiovascular conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents at positions 1, 2, 4, and 6 significantly impact physical and spectral properties:
- Ester Groups : Methyl esters (e.g., target compound) typically reduce molecular weight and may lower melting points compared to bulkier ethyl esters (e.g., compounds) .
- Position 4 Substituents : Electron-donating methoxy groups (target compound) enhance solubility but may reduce oxidative stability compared to nitro or chloro groups () .
- 21% for simpler analogs like Compound 10) .
Spectral and Structural Characteristics
- IR Spectra : C=O stretches (1665–1700 cm⁻¹) and C-O-C (methoxy) peaks (~1250 cm⁻¹) are consistent across DHPs. The target compound’s 3-methoxy group may shift aromatic C-H stretches slightly compared to para-substituted analogs .
- NMR Data : Aromatic protons in 3-methoxyphenyl (target) resonate at δ ~6.8–7.5 ppm, distinct from 4-methoxyphenyl (δ ~6.5–7.2 ppm) and nitro-substituted DHPs (δ ~8.0–8.5 ppm) .
- Crystal Structures : Methoxy-substituted DHPs (e.g., ) adopt flattened boat conformations (puckering parameters: Q = 0.3369 Å, θ = 107.1°), influenced by hydrogen bonding with solvent or co-crystallized water .
Biological Activity
Dimethyl 4-(3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate (DMDH) is a compound of interest due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of DMDH based on recent research findings.
- IUPAC Name : Dimethyl 4-(3-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- Molecular Formula : C₁₈H₁₈N₂O₅
- Molecular Weight : 342.34 g/mol
- CAS Number : 34014-60-3
Synthesis Methods
DMDH can be synthesized using various methods, including:
- Microwave-assisted synthesis , which enhances yield and reduces reaction time compared to traditional methods .
- Multi-component reactions , combining different reactants in a single step to streamline the synthesis process .
Antimicrobial Activity
DMDH has shown significant antimicrobial properties against various pathogens. Studies have evaluated its effectiveness against:
- Bacteria : DMDH exhibits activity against both Gram-positive and Gram-negative bacteria. In particular, it has been tested against Staphylococcus aureus and Escherichia coli, with varying degrees of effectiveness noted .
- Fungi : The compound has demonstrated notable antifungal activity against strains such as Candida albicans and Aspergillus fumigatus. In vitro assays indicated that DMDH can inhibit spore germination and growth of these fungi significantly .
Table 1: Antimicrobial Activity of DMDH
| Pathogen | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Bacterial | 15.62 µg/ml |
| Escherichia coli | Bacterial | 20 µg/ml |
| Candida albicans | Fungal | 10 µg/ml |
| Aspergillus fumigatus | Fungal | 5 µg/ml |
Anticonvulsant Activity
Research has also explored the anticonvulsant potential of DMDH. In animal models, compounds similar to DMDH have shown promise in reducing seizure frequency and severity. The mechanism is thought to involve modulation of neurotransmitter systems, particularly through calcium channel blockade typical of dihydropyridine derivatives .
Cardiovascular Effects
DMDH and its derivatives have been investigated for their cardiovascular effects, particularly in relation to hypertension management. Dihydropyridine compounds are known to function as calcium channel blockers, which can help in lowering blood pressure and improving cardiac function .
Case Studies
- Antimicrobial Efficacy Study : A study evaluated DMDH against various microbial strains using disc diffusion and broth dilution methods. The results indicated significant antimicrobial activity, especially against A. fumigatus, with a MIC value of 5 µg/ml .
- Toxicity Assessment : The safety profile was assessed using hemolytic assays on human erythrocytes. DMDH exhibited low toxicity even at high concentrations (625 µg/ml), suggesting a favorable safety margin compared to standard antifungal agents like amphotericin B .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for dimethyl 4-(3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate?
- Methodology : The compound is typically synthesized via the Hantzsch reaction, involving condensation of an aldehyde (e.g., 3-methoxybenzaldehyde), β-ketoester (e.g., methyl acetoacetate), and ammonium acetate. Evidence shows that water can serve as a solvent for greener synthesis .
- Optimization : Reaction conditions (e.g., 343 K for 3 hours) and purification via flash chromatography (Hex/AcOEt) are critical for yield improvement .
Q. How is the structural conformation of this dihydropyridine derivative validated?
- Techniques :
- X-ray crystallography : Reveals a flattened boat conformation of the dihydropyridine ring and dihedral angles between substituents (e.g., methoxyphenyl ring perpendicular to the pyridine plane) .
- Spectroscopy : H and C NMR confirm substitution patterns, while IR identifies carbonyl stretches (~1700 cm) .
- Data Table :
| Parameter | Value (from ) |
|---|---|
| Dihedral angle | 88.42° (methoxyphenyl vs. DHP) |
| C=O bond length | 1.21–1.23 Å |
Q. What pharmacological activities are associated with this compound?
- Screening : While direct data is limited, analogs (e.g., 1,4-dihydropyridines) exhibit vasodilatory, antihypertensive, and neuroprotective effects. In vitro assays (e.g., calcium channel blocking) are recommended for validation .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) enhance understanding of electronic properties?
- Approach : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO) to predict reactivity. For example, electron-withdrawing groups (e.g., 3-methoxyphenyl) stabilize the HOMO, influencing redox behavior .
- IRI Analysis : Identifies non-covalent interactions (e.g., hydrogen bonds) critical for crystal packing .
Q. What strategies resolve contradictions in crystallographic data for dihydropyridines?
- Case Study : Disordered solvent voids in crystals (e.g., 178 Å in ) are addressed via SQUEEZE algorithms, ensuring accurate refinement without overinterpreting electron density .
Q. How can structure-activity relationships (SAR) guide functional group modifications?
- Substituent Effects :
- 3-Methoxy group : Enhances lipophilicity and membrane permeability.
- Methyl ester vs. ethyl ester : Ethyl groups in analogs () reduce crystallinity but improve solubility.
- Table : Biological Activity of Analogs
| Substituent | Activity (vs. Reference) | Source |
|---|---|---|
| 4-Fluorophenyl | Enhanced Ca blocking | |
| 3-Nitrophenyl | Improved vasodilation |
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Racemization Risk : The 1,4-dihydropyridine core is prone to oxidation. Use of inert atmospheres (N) and low-temperature storage is advised .
- Catalytic Asymmetry : Chiral catalysts (e.g., BINOL derivatives) could enable enantioselective synthesis, though no direct data exists for this compound.
Methodological Recommendations
- Synthesis : Prioritize Hantzsch reactions in water or ethanol for sustainability .
- Characterization : Combine XRD with H-C HSQC NMR to resolve conformational ambiguities .
- Biological Testing : Use patch-clamp assays for calcium channel activity and MDCK cells for permeability studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
